SPAAC Compatibility: Copper-Free Click Reactivity Not Available with Alkyne Analogs
5-(3-Azidopropyl)uridine contains an azide group that enables strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes (e.g., DBCO, BCN), allowing copper-free click conjugation in live-cell and in vivo settings . In contrast, the widely used analog 5-ethynyluridine (EU) bears a terminal alkyne group and is fundamentally incompatible with SPAAC; it can only participate in CuAAC reactions .
| Evidence Dimension | SPAAC Click Reactivity Capability |
|---|---|
| Target Compound Data | Compatible (azide group reacts with DBCO/BCN) |
| Comparator Or Baseline | 5-Ethynyluridine (EU): Not compatible (alkyne group cannot undergo SPAAC) |
| Quantified Difference | Qualitative binary distinction: SPAAC-capable vs. SPAAC-incapable |
| Conditions | Based on functional group chemistry; azides serve as SPAAC partners for strained alkynes |
Why This Matters
This distinction is critical for experiments requiring copper-free conditions to avoid copper toxicity or where live-cell compatibility is paramount.
